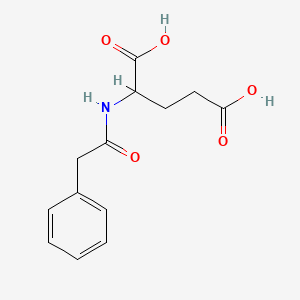

2-(2-Phenylacetamido)pentanedioic acid

Description

Properties

IUPAC Name |

2-[(2-phenylacetyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(8-9-4-2-1-3-5-9)14-10(13(18)19)6-7-12(16)17/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSRBZOZSRJCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Phenylacetamido Pentanedioic Acid

Novel Synthetic Routes and Optimization Strategies

The construction of the 2-(2-Phenylacetamido)pentanedioic acid scaffold can be approached through various synthetic routes, with modern methodologies focusing on efficiency, stereocontrol, and environmental sustainability.

Asymmetric Synthesis Approaches for Chiral Purity

Achieving high enantiomeric purity is critical for compounds intended for biological applications, as different enantiomers can exhibit vastly different pharmacological activities. wikipedia.org Asymmetric synthesis provides a direct route to enantiomerically pure compounds, circumventing the need for chiral resolution which inherently discards at least 50% of the material. wikipedia.org

Common strategies applicable to synthesizing chiral 2-amino-pentanedioic acid derivatives include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-glutamic acid, is a common approach. The synthesis would involve the acylation of the amino group of L-glutamic acid with phenylacetyl chloride or a related activated derivative.

Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts to induce stereoselectivity. For instance, asymmetric hydrogenation or amination of a suitable prochiral precursor can establish the stereocenter at the C2 position. Biocatalysis, using enzymes like ketoreductases or transaminases, offers a highly selective method under mild conditions. mdpi.comnih.gov Enzymes can be employed for the asymmetric reduction of keto-acid precursors or in kinetic resolution processes. mdpi.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This method is widely used in the synthesis of complex amino acids. tcichemicals.com

For compounds that are synthesized as a racemic mixture, chiral resolution remains a viable, albeit less atom-economical, option. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation through crystallization. wikipedia.orgtcichemicals.com

Exploration of Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact. unibo.it This involves the careful selection of solvents, reagents, and reaction conditions to enhance safety and reduce waste. scienceopen.com

Key green chemistry considerations for the synthesis of 2-(2-Phenylacetamido)pentanedioic acid include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with more benign alternatives is a primary goal. whiterose.ac.uk Solvents derived from biomass, or even water, are preferred where feasible. scienceopen.com The use of solvent-free methods, such as mechanochemistry (ball milling), presents a significant advancement in green synthesis by eliminating solvent use entirely. omicsonline.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Catalytic methods are inherently more atom-economical than stoichiometric reactions.

Biocatalysis: As mentioned, enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, making them an excellent tool for green synthesis. nih.gov They offer high selectivity, reducing the need for protection/deprotection steps and minimizing byproduct formation. mdpi.com

An illustrative comparison of solvents based on green chemistry metrics is presented below.

| Solvent | Classification | Key Issues |

|---|---|---|

| Dichloromethane (DCM) | Hazardous | Carcinogenicity concerns, high volatility |

| N,N-Dimethylformamide (DMF) | Hazardous | Reprotoxic, high boiling point |

| Toluene | Usable | Toxicity, environmental persistence |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-based, lower toxicity |

| Cyclopentyl methyl ether (CPME) | Recommended | High boiling point, low peroxide formation |

| Water | Recommended | Non-toxic, non-flammable |

Chemo- and Regioselective Synthesis of Precursors

The synthesis of precursors for 2-(2-Phenylacetamido)pentanedioic acid requires precise control over reactivity at different functional groups (chemo-selectivity) and positions (regio-selectivity). For instance, in a multi-step synthesis starting from a glutamic acid derivative, selective protection of one carboxyl group over the other may be necessary before amidation. Enzymatic methods have demonstrated high regioselectivity in reactions involving polyfunctional molecules. tandfonline.com For example, lipases can selectively catalyze reactions at one specific site of a molecule, avoiding the need for complex protection and deprotection sequences. tandfonline.com

Derivatization Strategies of the Pentanedioic Acid Moiety

The two carboxylic acid groups of the pentanedioic acid (glutaric acid) moiety provide versatile handles for further chemical modification, enabling the creation of a library of derivatives with potentially new properties.

Esterification and Amidation at Carboxyl Groups

The carboxyl groups can be converted into esters or amides to modulate the compound's polarity, solubility, and biological activity.

Selective Esterification: Differentiating between the two carboxyl groups can be challenging. However, selective esterification of one carboxylic acid in the presence of another is achievable. google.com For instance, using a bulky alcohol might favor reaction at the less sterically hindered carboxyl group. Alternatively, enzymatic catalysis with lipases can provide high regioselectivity under mild conditions. researchgate.net

Amidation: Standard peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to form amides by reacting the carboxylic acid groups with various amines. omicsonline.orgmdpi.com This allows for the introduction of diverse functionalities. Solvent-free mechanochemical amidation has emerged as a greener alternative to traditional solution-based methods, offering high yields and reduced waste. omicsonline.org Chiral amines can be used to create diastereomeric derivatives.

The table below shows representative conditions for direct amidation reactions applicable to carboxylic acids.

| Catalyst/Reagent | Amine Substrate | Conditions | Yield | Reference Example |

|---|---|---|---|---|

| NiCl₂ (10 mol%) | Benzylamine | Toluene, Reflux | Moderate to Excellent | Direct amidation of phenylacetic acid derivatives. researchgate.net |

| EDC·HCl | Benzylamine | Ball Milling, 30-60 min | 85-95% | Solvent-free mechanochemical amidation of benzoic acid. omicsonline.org |

| TiCp₂Cl₂ | Aliphatic amines | - | Good to Excellent | Direct amidation of fatty acids. researchgate.net |

Cyclic Anhydride (B1165640) Formation and Subsequent Transformations

The 1,5-dicarboxylic acid structure of the pentanedioic acid moiety allows for the formation of a six-membered cyclic anhydride upon dehydration. reactory.app This is typically achieved by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride. nih.govmdpi.com

The resulting cyclic anhydride is a reactive intermediate that can undergo various transformations:

Reaction with Nucleophiles: The anhydride can react with alcohols to form mono-esters or with amines to form mono-amides (amic acids). reactory.app

Imide Formation: Further heating of the amic acid, or direct reaction of the anhydride with an amine under dehydrating conditions, leads to the formation of a cyclic imide. reactory.app

Reduction: The anhydride can be reduced to yield a diol or a lactone, depending on the reducing agent and reaction conditions.

These transformations significantly expand the range of accessible derivatives from the parent 2-(2-Phenylacetamido)pentanedioic acid structure.

Modifications of the Phenylacetamido Moiety

The phenylacetamido moiety of 2-(2-phenylacetamido)pentanedioic acid, also known as N-phenylacetyl-L-glutamic acid, offers a versatile scaffold for chemical modification. Advanced synthetic strategies have been developed to introduce a wide range of functionalities, thereby modulating the compound's physicochemical and biological properties. These modifications primarily target the aromatic ring and the amide bond.

Aromatic Ring Functionalization and Substitution Patterns

The phenyl group of the phenylacetamido moiety is amenable to various functionalization reactions, allowing for the introduction of diverse substituents. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. Methodologies such as palladium-catalyzed C-H arylation can be employed to introduce new aryl groups onto the phenyl ring. For instance, using L-valine as a transient directing group, palladium catalysis can achieve selective C-H arylation of phenylacetaldehydes, a related structural motif. nih.gov This suggests that similar strategies could be adapted for the selective functionalization of the phenyl ring in N-phenylacetyl-L-glutamic acid.

Rhodium-catalyzed C-H activation presents another sophisticated approach for the functionalization of N-acyl amino acids. nih.govresearchgate.net These methods can be used to introduce a variety of substituents, including alkyl and aryl groups, with high regioselectivity. The choice of directing group and catalyst is crucial in controlling the position of functionalization on the aromatic ring. For example, N-acylsaccharins have been used as coupling partners in rhodium-catalyzed C-H arylation to produce biaryls. nih.gov

The substitution pattern on the phenyl ring can be designed to achieve specific effects. Electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the molecule. Sterically demanding groups can be incorporated to influence the conformation of the phenylacetamido moiety. The synthesis of a library of derivatives with varying substitution patterns is essential for structure-activity relationship (SAR) studies.

Table 1: Potential Substitution Patterns on the Phenyl Ring and Their Rationale

| Position of Substitution | Type of Substituent | Rationale for Modification |

| para | Halogen (F, Cl, Br) | Modulate lipophilicity and electronic properties. |

| para | Methoxy (-OCH₃) | Introduce a hydrogen bond acceptor. |

| meta | Trifluoromethyl (-CF₃) | Enhance metabolic stability and binding affinity. |

| ortho | Methyl (-CH₃) | Induce conformational restriction through steric hindrance. |

Amide Bond Isosteres and Conformationally Constrained Analogues

The amide bond in 2-(2-phenylacetamido)pentanedioic acid is a key structural feature, but it can be susceptible to enzymatic cleavage. To enhance metabolic stability and modulate biological activity, the amide bond can be replaced with bioisosteric mimics. Tetrazoles are well-established amide bond isosteres. The synthesis of tetrazole analogues of amino acids has been reported, often involving the conversion of an amide or nitrile functionality. researchgate.netnih.govbeilstein-journals.org For example, N-protected amino acids can be converted to their corresponding tetrazole derivatives, preserving the chirality of the original amino acid. nih.gov

Another strategy to modify the properties of the molecule is to introduce conformational constraints. This can be achieved by incorporating the glutamic acid backbone into a cyclic structure. For instance, L-glutamic acid can serve as a starting material for the synthesis of substituted piperidines and piperidones. niscpr.res.inniscpr.res.inresearchgate.net These cyclic analogues restrict the conformational freedom of the molecule, which can lead to increased receptor selectivity and improved pharmacokinetic profiles. The synthesis of these constrained analogues often involves multi-step sequences, including cyclization reactions. niscpr.res.in

Advanced Spectroscopic and Structural Elucidation Techniques for Synthetic Products

The characterization of newly synthesized derivatives of 2-(2-phenylacetamido)pentanedioic acid requires a suite of advanced spectroscopic techniques to confirm their structure, stereochemistry, and purity.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons and for determining the stereochemistry of chiral centers. For derivatives of N-phenylacetyl-L-glutamic acid, 1H and 13C NMR are fundamental for initial characterization. nih.govresearchgate.netchemicalbook.combovinedb.ca

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide more detailed structural information. COSY experiments establish proton-proton coupling networks, which helps in assigning the protons of the glutamic acid backbone. NOESY experiments provide information about through-space proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts for Phenylacetylglutamine (B1677654)

| Carbon Atom | Chemical Shift (ppm) |

| 2 | 54.0 |

| 3 | 28.5 |

| 4 | 32.0 |

| Data is for the glutamine moiety and serves as a close approximation. researchgate.net |

High-Resolution Mass Spectrometry for Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of synthetic products by providing highly accurate mass measurements. nih.gov HRMS is also a powerful technique for isotopic labeling studies, which can be used to probe metabolic pathways and reaction mechanisms. nih.govsemanticscholar.orgnih.gov

By incorporating stable isotopes, such as ¹³C or ¹⁵N, into the molecule, the fate of specific atoms can be traced. The mass shift corresponding to the incorporated isotopes allows for the differentiation between labeled and unlabeled molecules. Tandem mass spectrometry (MS/MS) can be used to fragment the isotopically labeled ions, providing information about the position of the label within the molecule. nih.gov This is particularly useful for studying the metabolism of N-phenylacetyl-L-glutamic acid and its derivatives. nih.gov

Table 3: GC-MS Data for N-Phenylacetylglutamic acid

| NIST Number | Major Fragments (m/z) |

| 244204 | 181, 118 |

| Source: PubChem CID 11579826 nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. researchgate.netresearching.cn For N-phenylacetyl-L-glutamic acid and its derivatives, these techniques can be used to confirm the presence of key functional groups such as the carboxylic acids, the amide, and the aromatic ring.

The FTIR spectrum of N-acetylglutamic acid, a closely related compound, shows characteristic absorption bands for the O-H stretch of the carboxylic acids, the N-H stretch of the amide, and the C=O stretches of the amide and carboxylic acids. wikipedia.orgnist.gov Raman spectroscopy can provide additional information, particularly for the vibrations of the aromatic ring and the carbon backbone. The analysis of the vibrational spectra can also offer insights into intermolecular interactions, such as hydrogen bonding. uni-hamburg.de

Table 4: Key FTIR Absorption Bands for N-Acetylglutamic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (broad) |

| N-H (Amide) | Stretching | ~3300 |

| C=O (Amide I) | Stretching | ~1640 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| N-H (Amide II) | Bending | ~1550 |

| Data is for N-acetylglutamic acid and serves as a reference. wikipedia.orgnist.gov |

X-ray Crystallography for Solid-State Conformation and Absolute Configuration

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no publicly available single-crystal X-ray diffraction data for 2-(2-Phenylacetamido)pentanedioic acid. Therefore, a detailed analysis of its specific solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, cannot be presented from experimental findings.

X-ray crystallography is a powerful analytical technique that provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. carleton.educreative-biostructure.com Had a crystal structure for 2-(2-Phenylacetamido)pentanedioic acid been determined, it would have offered unequivocal insights into two critical stereochemical aspects: solid-state conformation and absolute configuration.

Solid-State Conformation

Absolute Configuration

As 2-(2-Phenylacetamido)pentanedioic acid possesses a chiral center at the alpha-carbon of the pentanedioic acid backbone, it exists as enantiomers. X-ray crystallography is a primary method for the unambiguous determination of the absolute configuration (e.g., R or S) of a chiral molecule. nih.govspringernature.comnih.gov This is typically achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by the atoms in the crystal. researchgate.neted.ac.uk The analysis, often quantified by the Flack parameter, allows for the definitive assignment of the molecule's handedness in the solid state. nih.gov For a molecule derived from L-glutamic acid, this technique would confirm the expected (S)-configuration at the chiral center.

While direct experimental data for the target compound is unavailable, the table below illustrates the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. This information is provided for illustrative purposes only and does not represent actual data for 2-(2-Phenylacetamido)pentanedioic acid.

Table 1: Illustrative Example of Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

| Empirical formula | C₁₃H₁₅NO₅ |

| Formula weight | 265.26 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 8.543 |

| b (Å) | 5.121 |

| c (Å) | 14.678 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 619.5 |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.421 |

| Reflections collected | 3150 |

| Independent reflections | 1480 |

| R-factor (%) | 4.1 |

| Flack parameter | 0.05 (12) |

Note: The data in this table is hypothetical and serves only to demonstrate the type of information generated by an X-ray crystallography study.

An article on the molecular and enzymatic interaction studies of 2-(2-Phenylacetamido)pentanedioic acid cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific chemical compound have yielded no results.

This indicates a lack of published research on the specific molecular and enzymatic interactions of 2-(2-Phenylacetamido)pentanedioic acid. While the provided outline presents a comprehensive framework for such a study, the foundational data required to populate these sections is not available in the public domain.

Therefore, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable sources. Further research would need to be conducted on 2-(2-Phenylacetamido)pentanedioic acid to provide the necessary data to address the topics outlined in the user's request.

Molecular and Enzymatic Interaction Studies of 2 2 Phenylacetamido Pentanedioic Acid

Protein-Ligand Interaction Thermodynamics

The thermodynamic profile of a drug-target interaction provides deep insights into the molecular forces driving the binding event. Understanding these forces is crucial for rational drug design and lead optimization. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are pivotal in elucidating these thermodynamic and kinetic parameters.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. malvernpanalytical.com This allows for a complete thermodynamic characterization of an interaction in a single experiment. nih.govnih.gov By measuring the heat change, ITC can simultaneously determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these direct measurements, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a full thermodynamic profile of the interaction. nih.gov

The instrument consists of a reference cell and a sample cell housed within an adiabatic jacket. iaanalysis.com The sample cell contains the macromolecule of interest (e.g., a target protein), and a ligand solution (in this case, 2-(2-Phenylacetamido)pentanedioic acid) is titrated into the sample cell in small, precise aliquots. The heat change upon each injection is measured relative to the reference cell. iaanalysis.com The resulting data is a plot of heat flow against time, which is then integrated to generate a binding isotherm. This isotherm can be fitted to a binding model to extract the thermodynamic parameters. malvernpanalytical.com

Hypothetical Study:

To characterize the binding of 2-(2-Phenylacetamido)pentanedioic acid to its putative protein target, "Target X," an ITC experiment could be performed. A solution of Target X would be placed in the sample cell, and 2-(2-Phenylacetamido)pentanedioic acid would be injected from the syringe. The resulting binding isotherm would reveal the thermodynamic signatures of the interaction.

Below is a hypothetical data table summarizing the thermodynamic parameters that could be obtained from such an experiment.

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 1.05 | - | Molar ratio of ligand to protein at saturation. |

| Affinity Constant (Ka) | 2.5 x 106 | M-1 | Measure of the binding strength. |

| Dissociation Constant (KD) | 400 | nM | The concentration of ligand at which half the protein is bound. |

| Enthalpy (ΔH) | -15.2 | kcal/mol | Heat released or absorbed upon binding, indicating changes in hydrogen and van der Waals bonds. nih.gov |

| Entropy (ΔS) | -21.5 | cal/mol·K | Change in the system's disorder, often related to hydrophobic interactions and conformational changes. |

| Gibbs Free Energy (ΔG) | -8.8 | kcal/mol | Overall measure of the spontaneity of the binding process. |

This is a hypothetical data table generated for illustrative purposes.

Surface Plasmon Resonance (SPR) is a label-free optical detection technique used to study biomolecular interactions in real time. portlandpress.comyoutube.com It provides valuable information on the kinetics of a binding event, including the association rate constant (k_a) and the dissociation rate constant (k_d). nih.gov The ratio of these constants determines the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov

In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., Target X) is immobilized on a sensor chip with a thin gold film. creativebiomart.net The other molecule (the analyte, e.g., 2-(2-Phenylacetamido)pentanedioic acid) is flowed over the sensor surface in a solution. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. youtube.comcreativebiomart.net This change is recorded in a sensorgram, a plot of response units versus time, which visualizes the association and dissociation phases of the interaction. creativebiomart.net

Hypothetical Study:

To determine the real-time binding kinetics of 2-(2-Phenylacetamido)pentanedioic acid to Target X, an SPR analysis could be conducted. Recombinant Target X would be immobilized on a sensor chip. Different concentrations of 2-(2-Phenylacetamido)pentanedioic acid would then be injected over the surface. The resulting sensorgrams would be analyzed to determine the kinetic parameters.

The following table presents hypothetical kinetic data from such an SPR experiment.

| Parameter | Value | Unit | Description |

| Association Rate (ka) | 1.2 x 105 | M-1s-1 | The rate at which the ligand-protein complex forms. |

| Dissociation Rate (kd) | 4.8 x 10-2 | s-1 | The rate at which the ligand-protein complex breaks apart. |

| Dissociation Constant (KD) | 400 | nM | The equilibrium constant for dissociation (kd/ka), indicating binding affinity. |

This is a hypothetical data table generated for illustrative purposes.

Cellular Target Deconvolution Methodologies (Focus on Molecular Mechanisms)

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications or side effects. nih.gov Cellular target deconvolution employs various techniques to pinpoint these direct binding partners within a complex cellular environment.

Affinity proteomics is a powerful method used to identify the direct binding partners of a small molecule. rsc.org A common approach is affinity purification, where the small molecule is chemically modified to be used as a "bait" to "fish" for its interacting proteins from a cell lysate. nih.gov

The small molecule, in this case, 2-(2-Phenylacetamido)pentanedioic acid, would be immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix. nih.gov This matrix is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind specifically to the immobilized compound are captured, while non-binding proteins are washed away. acs.org The captured proteins are then eluted and identified using techniques like mass spectrometry. nih.gov Quantitative proteomics methods, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be combined with affinity enrichment to improve the specificity and robustness of target identification. pnas.org

Hypothetical Experimental Workflow:

Probe Synthesis: 2-(2-Phenylacetamido)pentanedioic acid is synthesized with a linker arm and attached to agarose beads.

Lysate Incubation: The affinity matrix is incubated with a lysate from a relevant cell line. A control experiment using beads without the compound is run in parallel.

Washing and Elution: Non-specific binders are removed through a series of washes. Bound proteins are then eluted, often by using an excess of the free compound.

Protein Identification: The eluted proteins are separated by gel electrophoresis and identified by mass spectrometry.

Validation: Putative targets are validated through secondary assays, such as Western blotting or direct binding studies (e.g., SPR, ITC).

Chemical genetics utilizes small molecules to perturb protein function in a manner analogous to traditional genetic mutations, offering advantages such as rapid and reversible action. ucsf.edunih.gov This approach can be used to understand the cellular pathways affected by a compound. By observing the phenotypic changes in cells or organisms treated with the compound, researchers can infer the function of its target. psu.edu

Chemo-proteomics, particularly activity-based protein profiling (ABPP), is a powerful subset of chemical proteomics that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov This can reveal how a compound like 2-(2-Phenylacetamido)pentanedioic acid disrupts cellular pathways by altering the activity of specific proteins. Another label-free approach is Drug Affinity Responsive Target Stability (DARTS), which identifies targets by observing how drug binding protects a protein from protease degradation. researchgate.net

Hypothetical Application:

If treating a specific cancer cell line with 2-(2-Phenylacetamido)pentanedioic acid leads to apoptosis, a chemical genetics screen could be employed. A library of genetically modified cells, each with a different gene knocked out or overexpressed, could be treated with the compound. Cell lines showing altered sensitivity (either resistance or hypersensitivity) would suggest that the modified gene product is part of the pathway affected by 2-(2-Phenylacetamido)pentanedioic acid. For instance, if cells with a knockout of "Enzyme Y" become resistant to the compound, it would imply that Enzyme Y is either the direct target or a critical component of the pathway through which the compound exerts its effect.

Biochemical Pathway Integration and Metabolomic Interplay of 2 2 Phenylacetamido Pentanedioic Acid

Hypothesized Metabolic Pathways and Enzymatic Transformations involving 2-(2-Phenylacetamido)pentanedioic acid

The metabolic fate of 2-(2-phenylacetamido)pentanedioic acid is likely to involve two primary pathways: degradation (catabolism) and synthesis (anabolism).

Hypothesized Catabolic Pathway: The most probable catabolic route would be the hydrolysis of the amide bond, separating the molecule into phenylacetic acid (PAA) and glutamic acid.

Step 1: Hydrolysis. An amidohydrolase enzyme would cleave the amide linkage.

Step 2: Phenylacetic Acid Metabolism. The released PAA would likely be activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by an acyl-CoA synthetase. smpdb.ca This intermediate is a central point in PAA degradation and can enter various pathways. In many bacteria, PAA is aerobically degraded via epoxidation of the aromatic ring, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov In humans, PAA is primarily a catabolite of phenylalanine and is conjugated for excretion. wikipedia.org

Step 3: Glutamic Acid Metabolism. The glutamic acid released would enter the central amino acid metabolism pool. It can be converted to α-ketoglutarate, a key intermediate in the TCA cycle, through transamination or oxidative deamination by glutamate (B1630785) dehydrogenase. researchgate.netnih.gov

Hypothesized Anabolic Pathway: The biosynthesis of 2-(2-phenylacetamido)pentanedioic acid would be the reverse of its degradation, involving the conjugation of PAA and glutamic acid.

Step 1: Activation of Phenylacetic Acid. PAA is first activated to phenylacetyl-CoA. This reaction is catalyzed by a phenylacetate-CoA ligase. smpdb.canih.gov

Step 2: Amide Bond Formation. The phenylacetyl group is then transferred from phenylacetyl-CoA to the amino group of L-glutamic acid. This reaction would be catalyzed by an N-acetyltransferase. A very similar reaction occurs in humans where phenylacetyl-CoA combines with glutamine to form phenylacetylglutamine (B1677654), a reaction catalyzed by glutamine N-acyltransferase. smpdb.cawikipedia.org It is plausible that a similar enzyme could use glutamic acid as a substrate.

A closely related and well-studied metabolic pathway is that of phenylacetylglutamine (PAGln), a gut microbiota-derived metabolite. nih.govacs.org Dietary phenylalanine is converted to PAA by gut microbes; PAA then travels to the liver and kidneys where it is conjugated with glutamine to form PAGln for excretion. wikipedia.orgnih.gov This provides a strong model for the potential synthesis of 2-(2-phenylacetamido)pentanedioic acid.

Interaction with Amino Acid Metabolism and Related Biochemical Networks

Given its structure, 2-(2-phenylacetamido)pentanedioic acid is intrinsically linked to amino acid metabolism, primarily that of glutamic acid and its precursor, phenylalanine.

Glutamic Acid Pool: The synthesis or degradation of this compound would directly consume or release glutamic acid, respectively, thus influencing the cellular pool of this important amino acid. Glutamic acid is a central hub in nitrogen metabolism, acting as a nitrogen donor for the synthesis of many other amino acids via transamination reactions. nih.gov It is also a precursor for the synthesis of the inhibitory neurotransmitter GABA and the antioxidant glutathione. patsnap.com

Phenylalanine Metabolism: The phenylacetyl moiety is derived from the catabolism of phenylalanine. nih.govoup.com Therefore, the availability of phenylalanine could be a rate-limiting factor for the biosynthesis of 2-(2-phenylacetamido)pentanedioic acid. Conditions that alter phenylalanine metabolism, such as the genetic disorder phenylketonuria, could hypothetically impact the levels of this compound. hmdb.ca

Nitrogen Excretion and Urea (B33335) Cycle: In humans, the conjugation of PAA with glutamine to form phenylacetylglutamine is a mechanism for nitrogen waste removal, particularly in individuals with urea cycle disorders. smpdb.cawikipedia.org By sequestering PAA and glutamine (a nitrogen carrier), this pathway helps to excrete excess nitrogen. If 2-(2-phenylacetamido)pentanedioic acid were formed in a similar manner, it could also play a role in nitrogen homeostasis.

| Metabolic Network | Potential Interaction with 2-(2-Phenylacetamido)pentanedioic acid |

| Glutamate Metabolism | Biosynthesis consumes glutamate; degradation produces glutamate. Could influence levels of α-ketoglutarate, GABA, and glutathione. patsnap.comnih.gov |

| Phenylalanine Catabolism | Phenylacetic acid, the precursor for the phenylacetyl group, is a product of phenylalanine breakdown. nih.govhmdb.ca |

| Urea Cycle/Nitrogen Homeostasis | May serve as a vehicle for nitrogen excretion, analogous to phenylacetylglutamine. smpdb.cawikipedia.org |

| Tricarboxylic Acid (TCA) Cycle | Degradation products (α-ketoglutarate from glutamate and subsequent products from PAA) are TCA cycle intermediates. researchgate.netresearchgate.net |

Enzymes Implicated in the Biosynthesis or Biodegradation of 2-(2-Phenylacetamido)pentanedioic acid

Several classes of enzymes can be implicated in the metabolism of this compound based on its chemical structure and analogy to similar metabolic processes.

Biosynthesis:

| Enzyme Class | Specific Example(s) | Hypothesized Role |

| Acyl-CoA Synthetases | Phenylacetate-CoA ligase (PaaK) | Activation of phenylacetic acid to phenylacetyl-CoA. nih.govnih.gov |

| N-Acyltransferases | Glutamine N-acyltransferase, Arylamine N-acetyltransferases (NATs) | Transfer of the phenylacetyl group from phenylacetyl-CoA to L-glutamic acid. wikipedia.orgnih.gov |

Biodegradation:

| Enzyme Class | Specific Example(s) | Hypothesized Role |

| Amidohydrolases / Acylases | Penicillin G Acylase, Aminoacylases | Hydrolysis of the amide bond to release phenylacetic acid and L-glutamic acid. nih.govdocumentsdelivered.com |

| Esterases / Hydrolases | Carboxylesterases | While primarily acting on esters, some have broad specificity and may hydrolyze amide bonds. nih.govresearchgate.net |

| Dehydrogenases | Glutamate Dehydrogenase | Catabolism of the released L-glutamic acid to α-ketoglutarate. researchgate.netnih.gov |

Perturbation of Cellular Signaling Networks through Specific Molecular Interactions

N-acylated amino acids and acetylation are known to play roles in cellular signaling.

Modulation of Receptor Activity: N-acyl amino acids are a class of endogenous signaling lipids that can interact with G protein-coupled receptors (GPCRs). mdpi.com While typically involving fatty acids rather than phenylacetic acid, it is conceivable that 2-(2-phenylacetamido)pentanedioic acid could act as a signaling molecule, potentially modulating neuronal or inflammatory pathways. For instance, N-Acetyl-Cysteine (NAC) can enhance the activation of metabotropic glutamate receptors. researchgate.net

Protein Acetylation and Deacetylation: Acetylation is a critical post-translational modification that regulates protein function and stability. rupress.orgwikipedia.org The enzymes that catalyze acetylation (acetyltransferases) and deacetylation (deacetylases) use acetyl-CoA and NAD+, respectively, linking cellular signaling to the metabolic state. rupress.org While the phenylacetyl group differs from an acetyl group, the formation of 2-(2-phenylacetamido)pentanedioic acid consumes CoA-activated PAA, potentially influencing the pool of CoA available for other reactions, including the formation of acetyl-CoA, a key signaling metabolite.

N-Degron Pathway: N-terminal acetylation of proteins can create degradation signals, known as N-degrons, marking them for ubiquitination and proteasomal degradation. nih.govnih.gov This is a crucial mechanism for regulating protein half-life. While 2-(2-phenylacetamido)pentanedioic acid is a free molecule and not a protein modification, its presence and metabolism could interfere with the enzymes responsible for protein N-acetylation or deacetylation, thereby indirectly affecting protein stability and signaling cascades that rely on specific protein levels.

Exploration of Endogenous Presence and Putative Biological Roles in Model Systems

There is no direct evidence for the endogenous presence of 2-(2-phenylacetamido)pentanedioic acid in any organism. However, compounds with similar structures are known to exist and have defined biological roles.

Phenylacetyl Conjugates: Phenylacetylglutamine is a well-known human metabolite found in urine, resulting from gut microbial metabolism and subsequent host conjugation. wikipedia.orgnih.gov In plants, PAA is an auxin hormone, and its conjugates with aspartate and glutamate (PAA-Asp, PAA-Glu) have been identified, serving as storage forms of the hormone. oup.com

N-Acyl Amino Acids: A diverse family of N-acyl amino acids, where various fatty acids are conjugated to amino acids, are found endogenously and act as signaling molecules in processes like pain, inflammation, and appetite. mdpi.com

Mercapturic Acids: These are N-acetyl-L-cysteine S-conjugates formed during the detoxification of a wide range of chemicals. nih.gov They represent a major pathway for xenobiotic metabolism and demonstrate the cell's capacity for N-acetylation of amino acid derivatives.

Based on these examples, if 2-(2-phenylacetamido)pentanedioic acid were to be found endogenously, its putative roles could include:

Metabolic Intermediate: It could be a transient species in the degradation pathway of phenylalanine or in a detoxification pathway for PAA.

Signaling Molecule: Analogous to N-acyl amino acids, it might modulate receptor activity or other signaling pathways.

Storage/Transport Form: Similar to PAA-conjugates in plants, it could serve as a storage or transport form of PAA or glutamic acid.

Waste Product: Its formation could simply be a mechanism for the elimination of excess PAA, similar to the primary role of phenylacetylglutamine. smpdb.ca

Further metabolomic studies would be required to determine if 2-(2-phenylacetamido)pentanedioic acid is an endogenous metabolite in any model system and to elucidate its potential biological functions.

Structure Activity Relationship Sar and Analogue Design Strategies for 2 2 Phenylacetamido Pentanedioic Acid Derivatives

Rational Design Principles for Modulating Molecular Interaction Profiles

The rational design of derivatives of 2-(2-Phenylacetamido)pentanedioic acid is centered on optimizing their interactions with biological targets. This involves a deep understanding of how modifications to its chemical scaffold affect its binding affinity, selectivity, and pharmacokinetic properties. Key strategies in this endeavor include bioisosteric replacements and the analysis of conformational flexibility.

Bioisosteric Replacements and Scaffolding Effects

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. drughunter.comnih.gov In the context of 2-(2-Phenylacetamido)pentanedioic acid, both the carboxylic acid and the phenyl ring of the phenylacetamido group are amenable to such modifications.

For the dicarboxylic acid moiety, various bioisosteres can be considered to modulate acidity, polarity, and metabolic stability. drughunter.comresearchgate.net For instance, replacing one or both carboxylic acid groups with tetrazoles can maintain a similar acidic pKa while potentially improving metabolic stability and altering lipophilicity. drughunter.comresearchgate.net Other non-classical bioisosteres for carboxylic acids include hydroxamic acids and acylsulfonamides, each offering a unique profile of electronic and steric properties that can influence target binding. researchgate.net

The phenyl ring of the phenylacetamido group is another key site for bioisosteric modification. While the phenyl group often contributes to binding through hydrophobic and π-stacking interactions, it can also be a liability due to metabolic oxidation. Replacing the phenyl ring with other aromatic or non-aromatic cyclic systems can mitigate these issues while preserving or enhancing biological activity. Common replacements include other aromatic rings like pyridine (B92270) or thiophene, or non-aromatic, conformationally restricted scaffolds. nih.gov

Table 1: Potential Bioisosteric Replacements for Functional Groups in 2-(2-Phenylacetamido)pentanedioic acid

| Functional Group | Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| Acidic Group | Carboxylic Acid | Tetrazole | Similar pKa, potential for improved metabolic stability. drughunter.comresearchgate.net |

| Acidic Group | Carboxylic Acid | Acylsulfonamide | Modulated acidity and hydrogen bonding capacity. researchgate.net |

| Aromatic Ring | Phenyl | Pyridine | Introduce hydrogen bonding potential, alter electronics. |

| Aromatic Ring | Phenyl | Cyclohexyl | Remove aromaticity, increase saturation. |

Conformational Restriction and Flexibility Analysis

The inherent flexibility of the pentanedioic acid backbone and the rotatable bonds in the phenylacetamido side chain of 2-(2-Phenylacetamido)pentanedioic acid mean that it can adopt numerous conformations in solution. Conformational restriction is a widely used strategy to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor and potentially increasing potency and selectivity. nih.govmagtech.com.cn

Strategies to restrict the conformation of the pentanedioic acid chain could involve the introduction of double bonds or the incorporation of the chain into a cyclic system, such as a cyclopentane (B165970) or cyclohexane (B81311) ring. Such modifications would limit the number of accessible conformations and present the carboxylic acid groups in a more defined spatial arrangement. researchgate.net Similarly, the flexibility of the phenylacetamido group can be constrained by introducing substituents on the phenyl ring or by cyclizing the side chain. Computational methods, such as molecular dynamics simulations, are invaluable for analyzing the conformational landscape of flexible molecules and guiding the design of conformationally restricted analogues. nih.gov

Impact of Pentanedioic Acid Moiety Modifications on Molecular Recognition

The pentanedioic acid (glutaric acid) portion of the molecule is critical for its interaction with many biological targets, primarily through its two carboxylic acid groups. Modifications to this moiety can profoundly affect the molecule's molecular recognition properties.

Substituent Effects on Carboxyl Group pKa and Chelation Properties

The acidity of the carboxylic acid groups, as defined by their pKa values, is a crucial determinant of their ionization state at physiological pH and their ability to form ionic bonds or hydrogen bonds with a receptor. The pKa of a carboxylic acid can be significantly influenced by the inductive effects of nearby substituents. libretexts.orglibretexts.org Electron-withdrawing groups attached to the pentanedioic acid backbone will increase the acidity (lower the pKa) of the carboxyl groups by stabilizing the resulting carboxylate anion. youtube.comucsb.edu Conversely, electron-donating groups will decrease the acidity (raise the pKa). ucsb.edu

This principle can be used to fine-tune the acidity of the carboxyl groups to optimize interactions with a specific target. For example, introducing a fluorine atom on the carbon adjacent to a carboxyl group would be expected to lower its pKa.

The dicarboxylic acid arrangement also imparts the ability to chelate metal ions, a property that can be relevant for enzymes that utilize metal cofactors. science.govmdpi.com The stability of the metal chelate is dependent on the spatial arrangement of the carboxyl groups and the nature of any substituents on the carbon backbone. researchgate.net Modifications that alter the distance or relative orientation of the two carboxyl groups will impact the chelation efficiency and selectivity for different metal ions.

Table 2: Predicted Effects of Substituents on the pKa of the Carboxyl Groups of the Pentanedioic Acid Moiety

| Substituent at C3 | Electronic Effect | Predicted Effect on pKa |

|---|---|---|

| -F (Fluoro) | Electron-withdrawing | Decrease |

| -OH (Hydroxy) | Electron-withdrawing | Decrease |

| -CH3 (Methyl) | Electron-donating | Increase |

| -NH2 (Amino) | Electron-donating (by resonance) | Increase |

Stereochemical Influences of the Chiral Center on Binding Geometry

The carbon atom to which the phenylacetamido group is attached (C2) is a chiral center. The stereochemistry at this position can have a profound impact on the biological activity of the molecule. Enantiomers of a chiral drug often exhibit different pharmacological activities and potencies because biological macromolecules, such as receptors and enzymes, are themselves chiral. mdpi.com

The (R)- and (S)-enantiomers of 2-(2-Phenylacetamido)pentanedioic acid will present the three-dimensional arrangement of the phenylacetamido group and the two carboxylic acid functions in different spatial orientations. This can lead to one enantiomer having a much better fit into the binding site of a target protein than the other. koreascience.kr For example, one enantiomer might be able to form crucial hydrogen bonds and hydrophobic interactions that are not possible for the other. Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the SAR exploration of this class of compounds.

Phenylacetamido Group Contributions to Molecular Recognition

The phenylacetamido group plays a significant role in the molecular recognition of 2-(2-Phenylacetamido)pentanedioic acid derivatives. Its contributions arise from a combination of hydrophobic, steric, and electronic interactions.

The phenyl ring provides a large, nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar pockets within a receptor binding site. nih.govnih.gov It can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein.

The amide linkage is a key hydrogen bonding unit, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net The electronic properties of the amide bond can be modulated by substituents on the phenyl ring. nih.govresearchgate.net Electron-withdrawing substituents on the phenyl ring can increase the acidity of the N-H proton, making it a better hydrogen bond donor. Conversely, electron-donating substituents can increase the basicity of the carbonyl oxygen, enhancing its ability to accept a hydrogen bond.

Aromatic Ring Substituent Effects on Hydrophobic and Electronic Interactions

The phenyl group of 2-(2-phenylacetamido)pentanedioic acid offers a prime site for modification to probe its role in binding to biological targets. Substituents on this aromatic ring can alter the molecule's hydrophobic character, electronic distribution, and steric profile, thereby influencing its interactions with receptor pockets or enzyme active sites.

Hydrophobic Interactions: The hydrophobicity of the aromatic ring is a key driver for binding to nonpolar pockets in proteins. The effect of substituents on hydrophobicity can be quantified by parameters such as the partition coefficient (LogP). Generally, introducing lipophilic substituents, such as alkyl or halogen groups, is expected to enhance hydrophobic interactions.

Electronic Interactions: The electronic nature of the aromatic ring, modulated by electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly affect binding affinity. These groups influence the quadrupole moment of the benzene (B151609) ring, which can be critical for π-π stacking, cation-π, or other electrostatic interactions with amino acid residues of a target protein.

A relevant study on N-aromatic acyl-amino acid conjugates, a class of compounds structurally related to the subject of this article, investigated the structural effects on their hydrolysis by microbial enzymes in the cecal contents of rats. This process is critical for colon-specific prodrug activation. The findings from this study provide valuable insights into how aromatic substituents can influence biological activity, in this case, the rate of enzymatic cleavage.

The research demonstrated that the electronic properties of para-substituents on the aromatic acyl moiety had a pronounced effect on the rate of hydrolysis of N-aromatic acyl-glycine conjugates. Specifically, the hydrolysis was enhanced by the presence of electron-withdrawing groups and, conversely, diminished by electron-donating groups. nih.gov This suggests that the electronic environment of the aromatic ring can directly influence the susceptibility of the adjacent amide bond to enzymatic attack.

Furthermore, the position of substituents was found to be critical. Steric hindrance played a significant role, as evidenced by the observation that a methyl, methoxy, or chloro group in the ortho-position of the aromatic ring retarded the rate of hydrolysis. nih.gov This highlights the importance of the steric profile of the molecule for its proper orientation and binding within the enzyme's active site. In contrast, an ortho-hydroxyl group was found to accelerate hydrolysis, suggesting a more complex interaction that may involve specific hydrogen bonding or altered electronic effects. nih.gov

Based on these findings, a hypothetical SAR for a series of 2-(2-phenylacetamido)pentanedioic acid derivatives can be constructed to illustrate these principles. The table below outlines the predicted effects of various substituents on a hypothetical biological activity, drawing parallels from the enzymatic hydrolysis study.

Table 1: Predicted Effects of Aromatic Ring Substituents on the Biological Activity of 2-(2-Phenylacetamido)pentanedioic acid Derivatives

| Substituent (at para-position) | Electronic Effect | Hydrophobic Character (Predicted) | Predicted Impact on Biological Activity |

|---|---|---|---|

| -H (unsubstituted) | Neutral | Moderate | Baseline |

| -CH₃ | Electron-Donating | Increased | Potentially Decreased |

| -OCH₃ | Electron-Donating | Moderate | Potentially Decreased |

| -Cl | Electron-Withdrawing | Increased | Potentially Increased |

| -NO₂ | Strongly Electron-Withdrawing | Decreased | Potentially Significantly Increased |

| -OH | Electron-Donating (Resonance) | Decreased | Variable, depends on H-bonding potential |

Amide Bond Configuration and Hydrogen Bonding Networks

The amide group is also a potent participant in hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are fundamental to the molecule's binding affinity and specificity for a biological target.

Hydrogen Bond Donor (N-H): The amide proton can form a hydrogen bond with an acceptor group on a receptor, such as a carbonyl oxygen or a carboxylate group of an amino acid residue (e.g., Asp, Glu).

Hydrogen Bond Acceptor (C=O): The carbonyl oxygen can accept a hydrogen bond from a donor group on a receptor, such as the amide proton of a peptide backbone or the hydroxyl group of Ser, Thr, or Tyr residues.

In the structure of a closely related molecule, N-acetyl-L-glutamic acid, each molecule is extensively involved in hydrogen bonding, being directly linked to four other molecules through a total of six hydrogen bonds. nih.gov This includes an intramolecular hydrogen bond between the amide nitrogen (donor) and a carboxylic oxygen (acceptor), which influences the conformation of the carbon chain. nih.gov Such intramolecular hydrogen bonds can pre-organize the molecule into a specific conformation that is favorable for binding to a target.

The design of analogues can strategically modify the hydrogen bonding potential. For instance, N-methylation of the amide would eliminate its hydrogen bond donating capacity, which can be a useful strategy to probe the importance of this interaction for biological activity. Conversely, modifications to the pentanedioic acid backbone could introduce additional hydrogen bond donors or acceptors.

Pharmacophore Modeling and Ligand-Based Design Approaches based on Interaction Data

In the absence of a known 3D structure of the biological target, ligand-based design approaches are invaluable for the development of new derivatives of 2-(2-phenylacetamido)pentanedioic acid. These methods rely on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. These features typically include:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Hydrophobic Centers

Aromatic Rings

Positive/Negative Ionizable Groups

By analyzing a set of active molecules, a pharmacophore model can be generated that defines the spatial arrangement of these essential features. This model then serves as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophore and are therefore likely to be active.

For a series of 2-(2-phenylacetamido)pentanedioic acid derivatives, a hypothetical pharmacophore model could be constructed based on their common structural elements and potential interaction points:

Table 2: Hypothetical Pharmacophoric Features of 2-(2-Phenylacetamido)pentanedioic acid

| Feature | Structural Origin | Potential Interaction Partner on Target |

|---|---|---|

| Aromatic Ring | Phenyl group | Hydrophobic pocket, aromatic residues (for π-π stacking) |

| Hydrogen Bond Donor | Amide N-H | Carbonyl oxygen, carboxylate, or hydroxyl group |

| Hydrogen Bond Acceptor | Amide C=O | Amide N-H, hydroxyl, or amino group |

| Negative Ionizable Feature | α-Carboxylic acid | Positively charged residues (e.g., Arg, Lys), metal ions |

| Negative Ionizable Feature | γ-Carboxylic acid | Positively charged residues (e.g., Arg, Lys), metal ions |

Ligand-Based Design and QSAR: Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. ijnrd.orglongdom.org This is achieved by calculating various molecular descriptors for each compound, which can be categorized as:

Electronic: e.g., partial atomic charges, dipole moment, Hammett constants.

Steric: e.g., molecular volume, surface area, specific conformational descriptors.

Hydrophobic: e.g., LogP.

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of newly designed, yet unsynthesized, analogues of 2-(2-phenylacetamido)pentanedioic acid. This allows for the prioritization of synthetic efforts towards compounds that are predicted to have the most promising activity, thereby streamlining the drug discovery process. For instance, a QSAR model could quantitatively predict how different substituents on the phenyl ring would affect the binding affinity to a target, guiding the selection of the most promising candidates for synthesis and testing.

Computational Chemistry and in Silico Modeling of 2 2 Phenylacetamido Pentanedioic Acid

Molecular Docking and Ligand-Protein Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Virtual Screening for Potential Binding Partners

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a molecule like 2-(2-Phenylacetamido)pentanedioic acid, virtual screening would involve docking it against a panel of known protein targets to identify potential binding partners. This process helps in hypothesizing its mechanism of action and potential therapeutic applications.

In studies of similar compounds, such as furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives, virtual screening has been successfully employed to identify potential inhibitors of enzymes like human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1). mdpi.com Similarly, substituted 2-(4-acetyl-5-methyl-1h-1,2,3-triazol-1-yl)-n-phenylacetamide derivatives were screened against cancer target proteins, revealing significant binding affinities. acgpubs.org

A hypothetical virtual screening of 2-(2-Phenylacetamido)pentanedioic acid against a panel of cancer-related proteins might yield results similar to those observed for analogous compounds. The predicted binding affinities, typically expressed in kcal/mol, would indicate the strength of the interaction.

Table 1: Illustrative Virtual Screening Results for a Phenylacetamide Derivative Against Cancer Targets

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| HIF-1α | -7.5 |

| HER2 | -9.2 |

| EGFR | -8.1 |

| VEGFR2 | -8.5 |

Data is hypothetical and for illustrative purposes, based on findings for similar compounds. acgpubs.org

Elucidation of Specific Binding Modes and Interaction Hotspots

Beyond just identifying potential binding partners, molecular docking elucidates the specific binding modes and key molecular interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these "hotspots" is critical for lead optimization in drug design.

For instance, in a docking study of novel 3-Phenyl-β-alanine-based oxadiazole analogues against carbonic anhydrase II, the binding mode revealed that the compounds fit into the entrance of the active site, forming key interactions with zinc ions and surrounding amino acid residues. mdpi.com A docking study of 2-(2-Phenylacetamido)pentanedioic acid would likely reveal the importance of its carboxyl groups in forming hydrogen bonds with polar residues in a protein's active site, while the phenyl ring could engage in hydrophobic or π-stacking interactions.

Table 2: Predicted Interactions for a Pentanedioic Acid Derivative with a Target Protein Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Arg120 | Hydrogen Bond | 2.1 |

| Gln78 | Hydrogen Bond | 2.5 |

| Phe210 | π-π Stacking | 3.8 |

| Leu150 | Hydrophobic | 4.2 |

| Ser121 | Hydrogen Bond | 2.3 |

Data is hypothetical and for illustrative purposes, based on findings for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This is particularly useful for understanding the conformational flexibility of a ligand like 2-(2-Phenylacetamido)pentanedioic acid and the stability of its complex with a protein.

Dynamic Behavior in Simulated Biological Environments

When a ligand is bound to a protein, the entire complex is in constant motion. MD simulations can track this dynamic behavior, providing insights into the stability of the binding mode predicted by docking. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

In studies of flavonoid compounds with Penicillin Binding Protein-2a, 30 ns MD simulations were used to validate the docking interactions, with stable RMSD values indicating a stable protein-ligand complex. nih.gov A similar MD simulation for a complex of 2-(2-Phenylacetamido)pentanedioic acid with a target protein would be expected to show stable RMSD values if the binding is favorable. The binding free energy, often calculated using methods like MM-PBSA or MM-GBSA, provides a more accurate estimation of binding affinity than docking scores alone. nih.gov

Table 3: Illustrative MD Simulation Parameters and Results for a Ligand-Protein Complex

| Parameter | Value |

|---|---|

| Simulation Time | 50 ns |

| Average RMSD (Ligand) | 1.5 Å |

| Average RMSD (Protein) | 2.1 Å |

| Binding Free Energy (MM-GBSA) | -45.5 kcal/mol |

Data is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. wikipedia.org These methods can provide highly accurate information about molecular orbitals, charge distribution, and reaction mechanisms.

For 2-(2-Phenylacetamido)pentanedioic acid, quantum chemical calculations could be used to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. Theoretical investigations of N-phenylacetamide derivatives have utilized methods like Density Functional Theory (DFT) to analyze their electronic and structural properties. xisdxjxsu.asia

Furthermore, quantum chemistry can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. It can also be used to calculate bond dissociation energies to predict sites of metabolic instability. rowansci.com The electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions.

Table 4: Illustrative Quantum Chemical Properties of a Phenylacetamide Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 3.5 D |

Data is hypothetical and for illustrative purposes, based on findings for similar compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that is used to predict the reactivity and kinetic stability of a molecule. nih.gov The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital that is empty and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower stability. nih.gov

For 2-(2-Phenylacetamido)pentanedioic acid, a detailed FMO analysis would require quantum mechanical calculations, typically using Density Functional Theory (DFT). Such calculations would reveal the spatial distribution and energy levels of the HOMO and LUMO. The HOMO is likely to be localized around the electron-rich regions of the molecule, such as the phenyl ring and the amide group, which can donate electrons. ijcaonline.orgresearchgate.net Conversely, the LUMO is expected to be distributed over the electron-deficient areas, particularly the carboxylic acid groups, which can accept electrons. ijcaonline.org

The HOMO-LUMO energy gap provides insights into the molecule's electronic properties and its propensity to engage in chemical reactions. A comprehensive computational study would provide the precise energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-(2-Phenylacetamido)pentanedioic acid The following data is illustrative as specific experimental or calculated values for this compound are not readily available in public literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Theoretical pKa and Lipophilicity (Log P) Predictions

The physicochemical properties of a molecule, such as its acid dissociation constant (pKa) and lipophilicity (Log P), are critical for its biological activity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods offer a rapid and cost-effective way to predict these properties.

pKa Prediction: The pKa value indicates the strength of an acid in a solution. For 2-(2-Phenylacetamido)pentanedioic acid, which possesses two carboxylic acid groups, two distinct pKa values are expected. Various computational tools and algorithms can predict pKa values based on the molecule's structure, often employing quantitative structure-property relationship (QSPR) models or quantum mechanical calculations. chemaxon.comgitlab.ioescholarship.org These predictions are crucial for understanding the ionization state of the molecule at different physiological pH values.

Lipophilicity (Log P) Prediction: Log P, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. It plays a significant role in how a drug-like molecule interacts with biological membranes. chemaxon.com Numerous computational methods are available for predicting Log P, ranging from fragment-based approaches to more sophisticated calculations that consider the three-dimensional structure of the molecule. chemaxon.com

Accurate prediction of these parameters is vital for the early stages of drug development.

Table 2: Predicted Physicochemical Properties of 2-(2-Phenylacetamido)pentanedioic acid The following data is illustrative as specific experimental or calculated values for this compound are not readily available in public literature.

| Property | Predicted Value |

|---|---|

| pKa1 (first carboxylic acid) | ~4.0 |

| pKa2 (second carboxylic acid) | ~5.2 |

| Log P | ~1.5 |

Homology Modeling and De Novo Protein Structure Prediction for Uncharacterized Targets

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action. When the structure of a potential protein target is unknown, computational techniques like homology modeling and de novo protein structure prediction can be employed to generate a three-dimensional model of the protein.

Homology Modeling: This technique is used when the amino acid sequence of the target protein is known and there is a homologous protein with a known experimental structure (the "template"). nih.gov The process involves aligning the sequence of the target protein with the template sequence and building a 3D model of the target based on the template's structure. nih.gov The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. For an uncharacterized target of 2-(2-Phenylacetamido)pentanedioic acid, if a protein with a similar sequence and a known structure is identified, homology modeling can provide a reliable model of the binding site. This model can then be used for docking studies to predict how the small molecule binds to its target. oup.comnih.govresearchgate.net

De Novo Protein Structure Prediction: In cases where no suitable template structure is available, de novo or ab initio methods are used to predict the protein's structure from its amino acid sequence alone. plos.orgbohrium.combiorxiv.org These methods are computationally intensive and often involve predicting the secondary structure elements and then assembling them into a final tertiary structure. Recent advances in this field, particularly with the advent of machine learning and artificial intelligence, have significantly improved the accuracy of de novo predictions. researchgate.net For a truly novel and uncharacterized protein target of 2-(2-Phenylacetamido)pentanedioic acid, de novo modeling would be the method of choice to generate a structural hypothesis for subsequent experimental validation. mdpi.com

The combination of these computational approaches allows researchers to build plausible models of uncharacterized protein targets, enabling the study of ligand-protein interactions at a molecular level and guiding the design of further experiments.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced Analytical Methodologies for Research on 2 2 Phenylacetamido Pentanedioic Acid

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Research Analysis in Complex Biological Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates, owing to its high selectivity, sensitivity, and speed. nih.gov The development of a robust LC-MS/MS method for 2-(2-Phenylacetamido)pentanedioic acid involves several critical steps, from sample preparation to data acquisition.

Sample Preparation: The primary challenge in analyzing polar, acidic compounds like 2-(2-Phenylacetamido)pentanedioic acid from biological samples is the efficient removal of interfering endogenous components like proteins and salts. nih.gov Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on its differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution with a suitable solvent. researchgate.net

For highly polar compounds that are difficult to retain on conventional reversed-phase columns, derivatization may be employed. nih.gov This chemical modification process converts the polar analyte into a less polar, more volatile derivative, improving its chromatographic behavior and ionization efficiency. For instance, a similar polar molecule, 2-Phosphonomethyl pentanedioic acid (2-PMPA), required derivatization of its acidic groups using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for successful analysis in biological matrices. nih.gov

Chromatographic Separation: The separation is typically achieved using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The choice of the stationary phase (column) and mobile phase is critical for achieving good peak shape and resolution. For an acidic compound, a reversed-phase C18 column is common, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or acetic acid to control the pH and improve peak shape. nih.govresearchgate.net

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used for quantification, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This process provides exceptional selectivity and sensitivity. nih.gov Optimization of MS parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and collision energy, is essential for maximizing the signal response. nih.gov

| Parameter | Objective | Common Approaches and Considerations |

|---|---|---|

| Sample Preparation | Remove interferences (proteins, salts) and concentrate the analyte. | Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). Derivatization may be needed for highly polar analytes. nih.gov |

| Chromatography Column | Achieve efficient separation from matrix components. | Reversed-phase columns (e.g., C18, C8) are commonly used. |

| Mobile Phase | Elute the analyte with good peak shape and retention. | A gradient of water and organic solvent (acetonitrile/methanol) with acid modifiers (formic acid, acetic acid). researchgate.net |

| Ionization Mode | Generate charged ions for MS detection. | Electrospray Ionization (ESI) in negative mode is typical for acidic compounds. |

| Detection Mode | Achieve high selectivity and sensitivity for quantification. | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. nih.gov |

| Internal Standard | Correct for matrix effects and variability in extraction and injection. | A stable isotope-labeled version of the analyte is ideal. |

Application of Capillary Electrophoresis for Chirality Studies and Purity Assessment

Capillary Electrophoresis (CE) is a powerful analytical technique with high separation efficiency, making it particularly suitable for the analysis of polar and charged molecules, including chiral compounds. chromatographytoday.com It serves as an excellent alternative or complement to HPLC for purity assessment and is especially valuable for studying the stereochemistry of 2-(2-Phenylacetamido)pentanedioic acid.

Chirality Studies: The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the ability to separate and quantify enantiomers is critical. In CE, chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.comnih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different mobilities under the applied electric field, leading to their separation. chromatographytoday.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and availability. springernature.com For an acidic compound like 2-(2-Phenylacetamido)pentanedioic acid, a method development strategy would involve optimizing several parameters: